![molecular formula C16H13F4NO2S B12118282 2-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12118282.png)
2-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-Fluor-3-(trifluormethyl)benzolsulfonyl]-1,2,3,4-tetrahydroisochinolin ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und ihre Eigenschaften bekannt ist. Diese Verbindung zeichnet sich durch das Vorhandensein einer Fluor- und einer Trifluormethylgruppe aus, die an eine Benzolsulfonylgruppe gebunden sind, die wiederum mit einem Tetrahydroisochinolinring verbunden ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[4-Fluor-3-(trifluormethyl)benzolsulfonyl]-1,2,3,4-tetrahydroisochinolin umfasst in der Regel mehrere Schritte, die von kommerziell erhältlichen Vorprodukten ausgehen. Ein gängiger Weg beinhaltet die Sulfonierung von 4-Fluor-3-(trifluormethyl)benzolsulfonylchlorid mit 1,2,3,4-Tetrahydroisochinolin unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Triethylamin durchgeführt, und das Produkt wird durch Umkristallisation oder Chromatographie gereinigt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert, wobei oft automatisierte Systeme für die präzise Steuerung der Reaktionsparameter eingesetzt werden. Der Einsatz von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) stellt die effiziente Produktion von hochwertigen Materialien sicher.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-[4-Fluor-3-(trifluormethyl)benzolsulfonyl]-1,2,3,4-tetrahydroisochinolin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Sulfonderivaten führt.
Reduktion: Reduktionsreaktionen mit Reagenzien wie Lithiumaluminiumhydrid können die Sulfonylgruppe in eine Sulfinyl- oder Thiolgruppe umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an den Fluor- oder Trifluormethylpositionen auftreten, häufig unter Verwendung von Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid, Essigsäure und Wasser.
Reduktion: Lithiumaluminiumhydrid, Diethylether und Tetrahydrofuran.
Substitution: Natriummethoxid, Kalium-tert-butoxid, Dimethylsulfoxid und Methanol.
Hauptprodukte
Oxidation: Sulfonderivate.
Reduktion: Sulfinyl- oder Thiol-Derivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-[4-Fluor-3-(trifluormethyl)benzolsulfonyl]-1,2,3,4-tetrahydroisochinolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.
Biologie: Untersucht hinsichtlich seines Potenzials als biochemische Sonde zur Untersuchung von Enzymwechselwirkungen und Proteinfunktionen.
Medizin: Für sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten, einschließlich Krebs und neurologischer Störungen, untersucht.
Industrie: Wird bei der Produktion von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften wie hoher thermischer Stabilität und Beständigkeit gegen Degradation eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-[4-Fluor-3-(trifluormethyl)benzolsulfonyl]-1,2,3,4-tetrahydroisochinolin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Sulfonylgruppe der Verbindung kann kovalente Bindungen mit nucleophilen Stellen an Proteinen eingehen, was zu einer Hemmung oder Modulation ihrer Aktivität führt. Darüber hinaus verstärken die Fluor- und Trifluormethylgruppen die Bindungsaffinität und -spezifität der Verbindung, was sie zu einem wertvollen Werkzeug in der Wirkstoffforschung und -entwicklung macht.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride with 1,2,3,4-tetrahydroisoquinoline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality material.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl positions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, diethyl ether, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the fluoro and trifluoromethyl groups enhance the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(Trifluormethyl)benzolsulfonylchlorid
- 4-Fluor-2-(trifluormethyl)benzonitril
- 4-Chlor-3-(trifluormethyl)benzolsulfonylchlorid
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 2-[4-Fluor-3-(trifluormethyl)benzolsulfonyl]-1,2,3,4-tetrahydroisochinolin durch seinen Tetrahydroisochinolinring aus, der zusätzliche Stabilität und Reaktivität verleiht. Diese einzigartige Struktur ermöglicht vielfältigere chemische Umwandlungen und breitere Anwendungen in verschiedenen Bereichen.
Eigenschaften
Molekularformel |
C16H13F4NO2S |
|---|---|
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H13F4NO2S/c17-15-6-5-13(9-14(15)16(18,19)20)24(22,23)21-8-7-11-3-1-2-4-12(11)10-21/h1-6,9H,7-8,10H2 |
InChI-Schlüssel |
VLCCZKOFZHXPBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


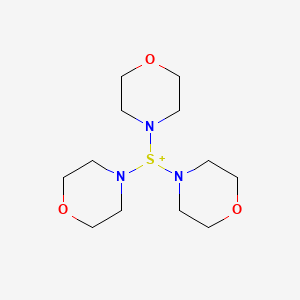
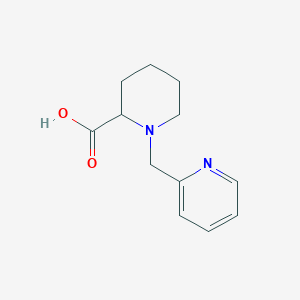
![Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B12118217.png)
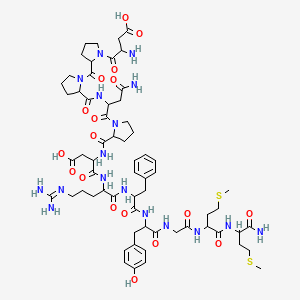
![Benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester](/img/structure/B12118227.png)
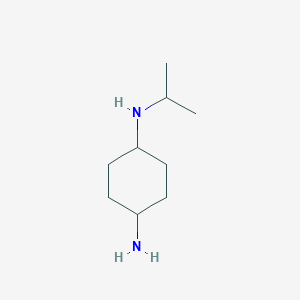
![3-(1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]pyrazine-2-carboxamide](/img/structure/B12118248.png)
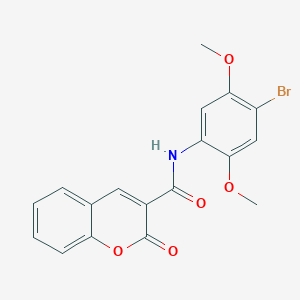
![6-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12118251.png)

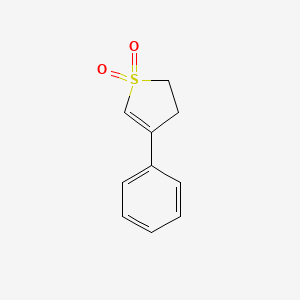
![2-Bromobicyclo[2.2.1]heptan-1-amine](/img/structure/B12118273.png)
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B12118279.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B12118281.png)
